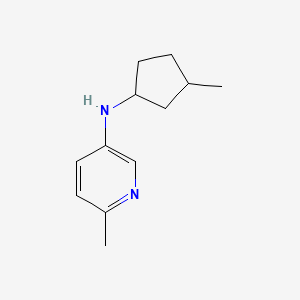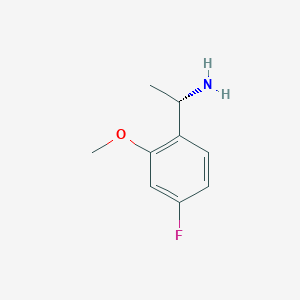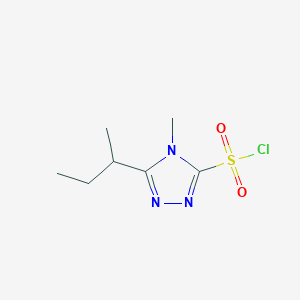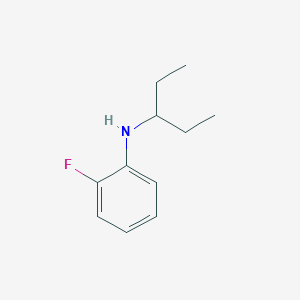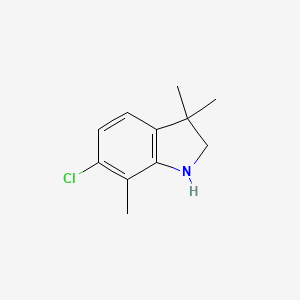
6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The reaction typically involves refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole core .
Wissenschaftliche Forschungsanwendungen
6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,7-trimethyl-2,3-dihydro-1H-indole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-chloro-2,3-dihydro-1H-indole: Similar structure but without the trimethyl groups, leading to different chemical properties.
Uniqueness
6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chlorine and trimethyl groups, which can influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
6-chloro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-7-9(12)5-4-8-10(7)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3 |
InChI-Schlüssel |
VVBACWBQKDDGOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NCC2(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
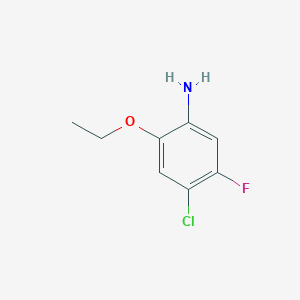

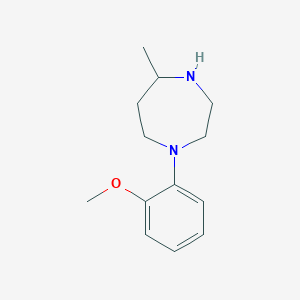
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
